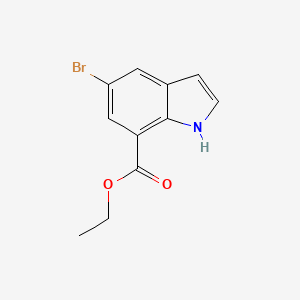

Ethyl 5-bromo-1H-indole-7-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 5-bromo-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-8(12)5-7-3-4-13-10(7)9/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPFHVKOHMYAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731544 | |

| Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065181-58-9 | |

| Record name | Ethyl 5-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-bromo-1H-indole-7-carboxylate

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Specifically, multi-substituted indoles such as Ethyl 5-bromo-1H-indole-7-carboxylate serve as critical building blocks for developing targeted therapeutics, including kinase inhibitors and receptor modulators. This guide provides a detailed, field-proven synthetic route to this valuable compound, starting from a strategically chosen precursor. We will dissect the renowned Leimgruber-Batcho indole synthesis, offering not just a protocol, but a deep dive into the causality behind each experimental step, potential challenges, and validation criteria, ensuring a reproducible and high-yielding process.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

Synthesizing a specifically substituted indole like this compound requires precise control over regiochemistry. While the user-specified starting material, p-bromoaniline, contains the necessary C5-bromo precursor, a direct and efficient construction of the indole ring with a C7-carboxylate is non-trivial using classical methods like the Fischer indole synthesis, which often yields mixtures of isomers or requires inaccessible starting materials.[1][2][3]

Our strategy, therefore, pivots to the Leimgruber-Batcho indole synthesis. This powerful two-step method offers a reliable and high-yield pathway to indoles from ortho-nitrotoluene precursors.[4][5] It provides unambiguous control over the substitution pattern of the final indole, making it the superior choice for this target.

The retrosynthetic analysis is as follows:

-

Target Molecule: The final ester, this compound, can be readily prepared via Fischer esterification of the corresponding carboxylic acid. However, for efficiency, we will target the direct synthesis of the ethyl ester.

-

Indole Ring Formation (Leimgruber-Batcho): The indole ring is formed via the reductive cyclization of a β-(dialkylamino)-2-nitrostyrene derivative (an enamine).

-

Key Precursor: This enamine intermediate arises from the condensation of a substituted ortho-nitrotoluene with a formamide acetal. The specific precursor required to yield the target molecule is Ethyl 4-bromo-6-methyl-2-nitrobenzoate . The positions on this precursor directly map to the final indole substitution pattern: the methyl group becomes C2, the nitro group becomes the indole nitrogen, the bromo substituent is at the correct position to become the C5-bromo group, and the ethyl carboxylate is positioned to become the C7-substituent.

The overall synthetic workflow is visualized below.

Caption: Retrosynthetic analysis for this compound.

While a full synthesis of the key precursor from p-bromoaniline is beyond the scope of this guide, it would involve a sequence of standard aromatic transformations. This guide will focus on the core Leimgruber-Batcho synthesis, which represents the most critical and technically demanding phase of the process.

The Leimgruber-Batcho Synthesis: A Detailed Protocol

This synthesis is executed in two primary, high-yielding steps from the key precursor, Ethyl 4-bromo-6-methyl-2-nitrobenzoate.

Step 1: Enamine Formation

The first step involves the condensation of the ortho-nitrotoluene precursor with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methyl group, activated by the ortho-nitro group, is sufficiently acidic to react, forming a highly conjugated nitrostyrene derivative known as an enamine. The extended conjugation of this push-pull system, with an electron-donating amino group and an electron-withdrawing nitro group, typically imparts a deep red or purple color to the product, serving as a useful visual indicator of reaction success.[4]

Caption: Workflow for the formation of the enamine intermediate.

Experimental Protocol: Synthesis of Ethyl 4-bromo-6-(2-(dimethylamino)vinyl)-2-nitrobenzoate

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Ethyl 4-bromo-6-methyl-2-nitrobenzoate | 289.09 | 5.00 g | 17.3 | 1.0 |

| DMF-DMA | 119.16 | 4.12 g (4.9 mL) | 34.6 | 2.0 |

| Pyrrolidine | 71.12 | 1.23 g (1.4 mL) | 17.3 | 1.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | - |

Methodology:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-bromo-6-methyl-2-nitrobenzoate (5.00 g, 17.3 mmol) and anhydrous DMF (25 mL).

-

Add pyrrolidine (1.4 mL, 17.3 mmol) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.9 mL, 34.6 mmol).

-

Expert Insight: Pyrrolidine acts as a catalyst by forming a more reactive enamine with DMF-DMA, which then reacts with the nitrotoluene. While the reaction can proceed with DMF-DMA alone, it is often significantly faster in the presence of pyrrolidine.[4]

-

-

Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

-

Self-Validation: The reaction mixture should turn a deep, intense red color, indicating the formation of the conjugated enamine product.

-

-

Cool the mixture to room temperature. Pour the solution into 100 mL of ice-water with stirring.

-

The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol to remove residual DMF.

-

Dry the resulting dark red solid under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Expected Yield: 85-95%.

Step 2: Reductive Cyclization to the Indole

This is the key ring-forming step. The nitro group of the enamine is reduced to an amine, which rapidly undergoes an intramolecular cyclization by attacking the enamine double bond. Subsequent elimination of dimethylamine leads to aromatization and formation of the stable indole ring. A variety of reducing agents can be employed, but catalytic hydrogenation using Palladium on carbon (Pd/C) is clean, efficient, and generally high-yielding.[6]

Mechanism of Reductive Cyclization

Caption: Key transformations in the reductive cyclization step.

Experimental Protocol: Synthesis of this compound

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Enamine Intermediate | 344.18 | 5.00 g | 14.5 | 1.0 |

| 10% Palladium on Carbon (Pd/C) | - | 500 mg | - | 10% w/w |

| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - | - |

| Hydrogen (H₂) | 2.02 | 1 atm (balloon) | - | - |

Methodology:

-

In a 250 mL hydrogenation flask, dissolve the enamine intermediate (5.00 g, 14.5 mmol) in ethyl acetate (100 mL).

-

Carefully add 10% Pd/C (500 mg) under a nitrogen atmosphere.

-

Trustworthiness: Use of a robust catalyst like Pd/C ensures complete reduction. The catalyst should be handled carefully as it can be pyrophoric.

-

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the suspension vigorously at room temperature under a hydrogen atmosphere (balloon pressure is sufficient) for 8-16 hours.

-

Self-Validation: The reaction can be monitored by TLC. The disappearance of the intensely colored starting material and the appearance of a new, UV-active spot corresponding to the indole product indicates completion.

-

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

-

Expert Insight: It is crucial to keep the Celite pad wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

-

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure product.

Data Validation and Characterization

A successful synthesis must be confirmed by rigorous analytical characterization. The expected data for the final product are summarized below.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Yield | 70-85% (after chromatography) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.4 (br s, 1H, NH), 7.9 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.2 (t, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~165.0, 135.0, 130.0, 128.0, 125.0, 122.0, 115.0, 114.0, 105.0, 61.0, 14.5 ppm. |

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₁₁BrNO₂: 267.99; found: 268.0. |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Recommended Solution |

| Low yield in Step 1 (Enamine formation) | Incomplete reaction; moisture in reagents/solvents. | Ensure all glassware is oven-dried and use anhydrous DMF. Increase reaction time or temperature slightly if starting material persists. |

| Incomplete reduction in Step 2 | Deactivated catalyst; insufficient hydrogen. | Use fresh, high-quality Pd/C. Ensure vigorous stirring to maintain suspension. If necessary, re-subject the crude material to the reaction conditions with fresh catalyst. |

| Side products during reduction | Over-reduction or dehalogenation (debromination). | Pd/C is generally chemoselective. However, if debromination is observed, consider alternative, milder reducing agents like stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid.[5] These may require more rigorous purification. |

| Difficulty in purification | Streaking on silica gel column due to acidic NH group. | Add 0.5-1% triethylamine to the eluent during column chromatography to suppress ionization of the indole NH, leading to sharper peaks and better separation. |

References

- 1. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1H-indole-7-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—a bromine atom at the 5-position and an ethyl carboxylate at the 7-position—offers versatile handles for further chemical modifications. Accurate structural elucidation and purity assessment are paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for this compound, offering a detailed interpretation of its ¹H and ¹³C NMR spectra, a validated experimental protocol for data acquisition, and expert insights into the structural features that govern its spectroscopic signature.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the protons in its unique chemical environments. The analysis below is based on established principles of NMR spectroscopy and comparative data from structurally related indole derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | br s | 1H | N-H | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |

| ~8.0 | d | 1H | H-4 | This proton is ortho to the electron-withdrawing carboxylate group at C-7, leading to significant deshielding. It will appear as a doublet due to coupling with H-6. |

| ~7.8 | d | 1H | H-6 | This proton is meta to the carboxylate group and ortho to the bromine atom. It will appear as a doublet due to coupling with H-4. |

| ~7.3 | t | 1H | H-2 | The proton at the 2-position of the indole ring typically resonates in this region and will appear as a triplet due to coupling with the H-3 protons. |

| ~6.5 | t | 1H | H-3 | The proton at the 3-position will be a triplet due to coupling with the H-2 proton. |

| ~4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons. |

| ~1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester will appear as a triplet due to coupling with the methylene protons. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic distribution within the indole ring system.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the ethyl ester is highly deshielded. |

| ~136 | C-7a | A quaternary carbon within the indole ring system. |

| ~131 | C-3a | Another quaternary carbon at the fusion of the two rings. |

| ~129 | C-2 | The carbon at the 2-position of the indole. |

| ~127 | C-4 | This carbon is deshielded by the adjacent carboxylate group. |

| ~125 | C-6 | This carbon is deshielded by the attached bromine atom. |

| ~115 | C-5 | The carbon bearing the bromine atom. |

| ~112 | C-7 | The carbon attached to the carboxylate group. |

| ~103 | C-3 | The carbon at the 3-position of the indole. |

| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating necessary checks and standards.

1. Sample Preparation:

-

Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution, aiming for a chloroform residual peak linewidth of <0.5 Hz.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 (or more for dilute samples).

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 (or more, as ¹³C has low natural abundance).

-

Decoupling: Broadband proton decoupling during acquisition.

5. Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectra manually to obtain pure absorption lineshapes.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Caption: Workflow for the NMR analysis of this compound.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, as detailed in this guide, provides a robust framework for the structural verification and quality control of this compound. By understanding the underlying principles that dictate the chemical shifts and coupling patterns, researchers can confidently interpret their experimental data. The provided protocol for data acquisition ensures consistency and reliability, which are critical in the fields of drug discovery and materials science. This technical guide serves as a valuable resource for scientists working with this important indole derivative, facilitating its effective utilization in their research and development endeavors.

Physical and chemical properties of Ethyl 5-bromo-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1H-indole-7-carboxylate is a halogenated indole derivative with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available spectral data. It delves into its synthesis, chemical reactivity, and potential applications, particularly in the realm of drug discovery, where the indole scaffold is a privileged structure. This document is intended to be a valuable resource for researchers and professionals engaged in the study and utilization of this versatile molecule.

Introduction

Indole and its derivatives are of paramount importance in the field of medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic placement of a bromine atom at the 5-position and an ethyl carboxylate group at the 7-position of the indole ring, as seen in this compound, significantly influences the molecule's electronic properties and reactivity. This targeted substitution can enhance binding affinities to biological targets and provide a handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide aims to consolidate the current knowledge on this specific isomer to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1065181-58-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [3] |

| Molecular Weight | 268.11 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95.0% | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific experimental spectra are not publicly available in detail, resources indicate their existence.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is crucial for identifying the chemical environment of the hydrogen atoms within the molecule. Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the indole ring, and the N-H proton.

-

¹³C NMR: Carbon NMR provides information about the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the bromo-substituted indole ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester, and C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 268.11 g/mol , along with isotopic peaks characteristic of the presence of a bromine atom.

Synthesis and Reactivity

Synthesis

Figure 1: Conceptual workflow for the synthesis of this compound.

Common strategies for constructing the indole ring, such as the Fischer, Reissert, or Bartoli indole syntheses, could be employed using appropriately substituted precursors. For instance, a substituted aniline could be reacted with a suitable ketone or aldehyde to form the indole core, followed by esterification of a carboxylic acid at the 7-position.

Reactivity

The chemical reactivity of this compound is dictated by the interplay of the indole nucleus, the bromine substituent, and the ethyl carboxylate group.

-

Indole Nucleus: The indole ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing carboxylate group may deactivate the ring to some extent. The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

-

Bromine Atom: The bromine atom at the 5-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, further diversifying the molecular structure for structure-activity relationship (SAR) studies.

-

Ethyl Carboxylate Group: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. It can also be reduced to an alcohol.

Figure 2: Key reactivity pathways of this compound.

Applications in Research and Drug Development

The 5-bromoindole moiety is a common feature in a variety of biologically active molecules. Derivatives of 5-bromoindole have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5]

-

Anticancer Agents: The indole scaffold is present in many anticancer drugs. The 5-bromo substitution can enhance the antiproliferative activity of these compounds.[5]

-

Antimicrobial and Antiviral Agents: Bromoindole derivatives have been investigated for their potential as antimicrobial and antiviral agents.[5]

-

Chemical Probes: The reactivity of the bromine atom makes this compound a useful building block for the synthesis of chemical probes to study biological processes.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for applications in medicinal chemistry and organic synthesis. Its unique substitution pattern offers a platform for the development of novel molecules with diverse biological activities. This guide has summarized the available information on its properties, synthesis, and reactivity to serve as a foundational resource for the scientific community. Further research to fully characterize its physical properties and explore its synthetic utility is warranted and will undoubtedly contribute to advancements in drug discovery and materials science.

References

- 1. 5-Bromo-1H-indole-7-carboxylic acid | C9H6BrNO2 | CID 53399257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 5-Bromoindole-2-carboxylate | 16732-70-0 [chemicalbook.com]

- 3. Ethyl bromoacetate(105-36-2) IR Spectrum [chemicalbook.com]

- 4. This compound(1065181-58-9) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to GSK2830371 (CAS No. 1065181-58-9): A Selective Allosteric Inhibitor of Wip1 Phosphatase

This guide provides a comprehensive technical overview of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). This document is intended for researchers, scientists, and drug development professionals investigating the DNA damage response, p53 signaling pathways, and novel therapeutic strategies in oncology.

Introduction: The Rationale for Targeting Wip1 Phosphatase

Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, is a serine/threonine phosphatase that functions as a critical negative regulator of the DNA Damage Response (DDR) and other cellular stress signaling pathways.[1] In normal cellular physiology, Wip1 is responsible for dephosphorylating and inactivating key proteins in the DDR cascade, such as p53, Chk2, and ATM, thereby allowing cells to recover after DNA repair. However, in various human cancers, the PPM1D gene is frequently amplified or overexpressed, leading to aberrant Wip1 activity. This hyper-activation of Wip1 prematurely terminates the DDR, enabling cancer cells to evade apoptosis and continue to proliferate despite genomic instability, ultimately contributing to tumorigenesis and therapeutic resistance.[1][2]

The oncogenic role of Wip1 has made it an attractive target for therapeutic intervention. GSK2830371 emerged from high-throughput screening campaigns as a first-in-class, orally active, allosteric inhibitor of Wip1 phosphatase.[1] Its unique mechanism of action and high selectivity offer a promising avenue for the reactivation of tumor suppressor pathways in cancers with amplified PPM1D and wild-type p53.

Physicochemical Characterization of GSK2830371

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The key characteristics of GSK2830371 are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1065181-58-9 | N/A |

| Synonyms | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide, PPM1D Phosphatase Inhibitor II | |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [1][3] |

| Molecular Weight | 461.02 g/mol | [1][3] |

| Appearance | White to beige powder | [3][4] |

| Purity | ≥97% (HPLC) | |

| Solubility | DMSO: up to 100 mg/mL or 100 mM; Ethanol: 50 mM | |

| Storage | Powder: Store at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [2][5] |

Mechanism of Action: Allosteric Inhibition of Wip1

GSK2830371 exhibits a novel mechanism of action by functioning as an allosteric inhibitor of Wip1 phosphatase. Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1.[1][5] This flap region is structurally divergent among members of the protein phosphatase 2C (PP2C) family, which confers the high selectivity of GSK2830371 for Wip1 over other phosphatases.[5]

Binding of GSK2830371 to the flap subdomain induces a conformational change in Wip1, locking the enzyme in an inactive state.[3] This prevents Wip1 from dephosphorylating its downstream substrates. Consequently, key proteins in the DNA damage response pathway, such as p53 (at Ser15), Chk2 (at Thr68), H2AX (at Ser139), and ATM (at Ser1981), remain in their phosphorylated, active state.[2] The sustained phosphorylation of these substrates leads to the activation of p53-mediated cell cycle arrest and apoptosis, ultimately suppressing tumor growth.[2][5]

Interestingly, in addition to its direct inhibitory effect, GSK2830371 has also been shown to induce the ubiquitination-dependent degradation of the Wip1 protein, further diminishing its cellular activity.

Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.

Biological Activity and Preclinical Data

The biological activity of GSK2830371 has been characterized in a range of in vitro and in vivo models.

In Vitro Activity

GSK2830371 potently inhibits the enzymatic activity of Wip1 with an IC₅₀ of 6 nM for the dephosphorylation of a fluorescent diphosphate substrate and 13 nM for its endogenous substrate, phospho-p38 MAPK.[4] In cell-based assays, GSK2830371 treatment of cancer cell lines with amplified PPM1D and wild-type p53, such as MCF7 breast cancer cells, leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates.[2] This on-target activity translates to growth inhibition, with a GI₅₀ value of 2.65 µM in MCF7 cells.[2] The anti-proliferative effects of GSK2830371 are dependent on p53 status, as cell lines with mutant p53 are largely resistant to the compound.[2]

| Cell Line | Cancer Type | p53 Status | PPM1D Status | IC₅₀/GI₅₀ (µM) | Reference(s) |

| MCF7 | Breast Carcinoma | Wild-type | Amplified | 2.65 | [2] |

| MX-1 | Breast Carcinoma | Wild-type | Amplified | Not specified | [2] |

| BT474 | Breast Ductal Carcinoma | Mutant | Amplified | >10 | |

| DOHH2 | B-cell Lymphoma | Wild-type | Not specified | Not specified | [2] |

In Vivo Activity

The in vivo efficacy of GSK2830371 has been demonstrated in xenograft models. Oral administration of GSK2830371 to mice bearing DOHH2 lymphoma xenografts resulted in a dose-dependent inhibition of tumor growth.[2][5] A dosing regimen of 150 mg/kg twice daily (BID) or three times daily (TID) for 14 days inhibited tumor growth by 41% and 68%, respectively.[2] Pharmacodynamic studies in these models confirmed on-target activity, showing increased phosphorylation of Chk2 and p53, and a decrease in Wip1 protein levels in the tumors.[2] The short half-life of the compound in mice necessitates frequent dosing to maintain sustained inhibition of Wip1 for maximal anti-tumor effect.[2]

Key Experimental Protocols

To facilitate the investigation of GSK2830371, detailed protocols for its characterization are provided below.

Wip1 Phosphatase Inhibition Assay (Biochemical)

This protocol describes a fluorescence-based assay to determine the in vitro potency of GSK2830371 against Wip1 phosphatase.

-

Reagents and Materials:

-

Recombinant Wip1 phosphatase

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/mL BSA

-

GSK2830371 stock solution (e.g., 10 mM in DMSO)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

-

-

Procedure:

-

Prepare serial dilutions of GSK2830371 in assay buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

-

Add 10 µL of FDP substrate (final concentration 50 µM) to each well.

-

Initiate the reaction by adding 5 µL of Wip1 enzyme (final concentration 1-10 nM) to each well.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability/Growth Inhibition Assay (Cell-based)

This protocol outlines a method to assess the anti-proliferative effects of GSK2830371 on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines of interest (e.g., MCF7)

-

Complete cell culture medium

-

GSK2830371 stock solution (e.g., 10 mM in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

96-well clear or white microplates

-

Luminometer or fluorescence plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of GSK2830371 in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control).

-

Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the luminescence or fluorescence signal.

-

Calculate the percent growth inhibition relative to the vehicle control and determine the GI₅₀ value.

-

Western Blot Analysis for Phosphorylated Substrates

This protocol is for detecting changes in the phosphorylation status of Wip1 substrates in response to GSK2830371 treatment.

-

Reagents and Materials:

-

Cancer cell lines

-

GSK2830371

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Chk2 (Thr68), anti-Chk2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with various concentrations of GSK2830371 for the desired time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Caption: A typical experimental workflow for the evaluation of GSK2830371.

Conclusion

GSK2830371 is a highly selective and potent allosteric inhibitor of Wip1 phosphatase that has demonstrated significant anti-tumor activity in preclinical models of cancers with wild-type p53. Its unique mechanism of action provides a powerful tool for researchers studying the DNA damage response and p53 signaling. The detailed characterization and protocols provided in this guide are intended to support the further investigation of GSK2830371 and its potential as a therapeutic agent.

References

Ethyl 5-bromo-1H-indole-7-carboxylate: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including a variety of approved drugs and clinical candidates. The strategic introduction of a bromine atom onto the indole ring, as seen in Ethyl 5-bromo-1H-indole-7-carboxylate, profoundly influences the molecule's physicochemical and pharmacological properties. This halogenation can enhance metabolic stability, improve membrane permeability, and provide a reactive handle for further synthetic diversification through cross-coupling reactions. This guide offers an in-depth exploration of this compound, a valuable building block for the synthesis of novel therapeutics. We will delve into its fundamental properties, synthesis, purification, analytical characterization, and potential applications, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |

| Molecular Weight | 268.11 g/mol | [1] |

| CAS Number | 1065181-58-9 | [1] |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from related compounds |

Synthesis and Purification: A Practical Approach

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone. In this proposed synthesis, 4-bromo-2-carboxyphenylhydrazine would be reacted with a suitable three-carbon aldehyde equivalent, followed by cyclization to form the indole core. Subsequent esterification would yield the final product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-1H-indole-7-carboxylic acid

-

Hydrazine Formation: To a cooled (0-5 °C) solution of 2-amino-4-bromobenzoic acid in concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid. The precipitated hydrazine hydrochloride is filtered, washed with a small amount of cold water, and dried.

-

Fischer Indole Synthesis: The 4-bromo-2-carboxyphenylhydrazine hydrochloride is suspended in a suitable solvent such as ethanol, and pyruvic acid is added. The mixture is heated to reflux in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water to remove excess acid, and then dried. This crude product is 5-bromo-1H-indole-7-carboxylic acid.

Step 2: Esterification to this compound

-

Reaction Setup: The crude 5-bromo-1H-indole-7-carboxylic acid is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Purification of this compound

High purity is paramount for applications in drug discovery and development. The crude product can be purified by the following methods:

-

Column Chromatography: This is the most common and effective method for purifying indole derivatives. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is optimized to achieve good separation of the desired product from impurities.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification technique.

Analytical Characterization: Ensuring Identity and Purity

Confirming the structure and purity of the synthesized this compound is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and chemical environment of the protons in the molecule. The spectrum of this compound is expected to show characteristic signals for the aromatic protons on the indole ring, the ethyl group of the ester (a quartet and a triplet), and the N-H proton of the indole.

-

¹³C NMR: This provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each of the 11 carbon atoms in the structure.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (268.11 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will result in two molecular ion peaks separated by two mass units, which is a characteristic signature of a monobrominated compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the ester, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape. The purity is determined by the area percentage of the main peak in the chromatogram.

Caption: A typical workflow for the purification and analysis of the target compound.

Applications in Drug Discovery and Development

The 5-bromoindole moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound, as a versatile intermediate, can be used to synthesize a variety of more complex molecules with potential therapeutic applications.

Potential Therapeutic Areas

-

Anticancer Agents: Many 5-bromoindole derivatives have been investigated as potent anticancer agents.[2][3] They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell growth and proliferation. The ethyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

-

Antimicrobial Agents: The indole nucleus is also a common feature in many antimicrobial compounds. The 5-bromo substituent can enhance the antimicrobial activity of indole derivatives. This compound can serve as a starting material for the synthesis of novel antibacterial and antifungal agents.

-

Neurological Disorders: Indole derivatives are known to interact with various receptors in the central nervous system. The unique substitution pattern of this compound could lead to the discovery of novel ligands for these receptors, with potential applications in the treatment of neurological and psychiatric disorders.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern offers opportunities for the synthesis of novel and diverse libraries of compounds with potential therapeutic applications in oncology, infectious diseases, and neurology. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and key considerations for its purification, analysis, and safe handling. By leveraging the information presented here, researchers can effectively incorporate this promising intermediate into their drug discovery programs.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

Strategic Solubility Profiling of Ethyl 5-bromo-1H-indole-7-carboxylate in Common Organic Solvents

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of Ethyl 5-bromo-1H-indole-7-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Recognizing that solubility is a critical parameter influencing reaction kinetics, purification efficiency, and bioavailability, this document moves beyond a simple data table. It presents the fundamental principles governing solubility, a robust experimental protocol for its quantitative determination, and expert insights into leveraging this data for practical laboratory applications. This guide is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior in various organic media.

Introduction: The Central Role of Solubility in Drug Discovery

This compound is a substituted indole, a privileged scaffold in numerous pharmacologically active agents. Its utility as a synthetic intermediate is clear, but its successful application hinges on a thorough understanding of its physicochemical properties, chief among them being solubility.

In the context of drug development, solubility is not merely a physical constant; it is a critical determinant of a drug candidate's entire lifecycle.[1] Poor solubility can lead to inadequate drug absorption and low bioavailability, ultimately causing promising candidates to fail.[2][3] Furthermore, understanding solubility is essential for:

-

Reaction Chemistry: Ensuring reactants are in the solution phase for optimal kinetics and yield.

-

Purification: Developing effective crystallization and chromatographic methods.

-

Formulation Development: Creating stable and deliverable dosage forms, from oral solids to parenteral solutions.[4][5]

This guide provides the theoretical and practical tools necessary to systematically evaluate the solubility of this compound, enabling more informed and efficient research and development.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[6][7][8] This rule is governed by the nature of intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure Analysis:

-

Indole Ring System: The bicyclic aromatic structure is largely nonpolar and capable of π-π stacking interactions. The N-H group, however, introduces polarity and the capacity to act as a hydrogen bond donor.[9]

-

Ethyl Ester Group (-COOEt): This group adds significant polarity and can act as a hydrogen bond acceptor at its oxygen atoms.

-

Bromo Group (-Br): The bromine atom is electronegative, adding a polar C-Br bond, but its overall contribution is more towards increasing molecular weight and lipophilicity.

Based on this structure, we can hypothesize its solubility behavior:

-

High Solubility Expected in: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), which can engage in dipole-dipole interactions and accept hydrogen bonds.

-

Moderate Solubility Expected in: Alcohols like methanol and ethanol, which are polar protic solvents. While they can hydrogen bond, the nonpolar character of the indole ring may limit extensive solvation.

-

Low to Negligible Solubility Expected in: Nonpolar solvents such as hexanes, toluene, and diethyl ether, which lack the strong intermolecular forces needed to overcome the crystal lattice energy of the solid compound.

The ultimate solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[10][11] It is a robust and reliable technique that ensures the system has reached a true equilibrium state. The workflow described below is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Diagram

The following diagram outlines the critical steps of the shake-flask solubility determination protocol.

Caption: Shake-Flask method for solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid powder)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass tubes with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. "Excess" is crucial; undissolved solid must be visible throughout the experiment to ensure saturation.[12] A good starting point is 10-20 mg of solid.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a consistent speed (e.g., 150 RPM) for at least 24 hours. Causality: A 24-72 hour period is necessary for most organic compounds to ensure the dissolution process reaches a true thermodynamic equilibrium.[12] Shorter times may only yield kinetic solubility, which can be misleading.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and let them stand for a short period to allow solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate the filter membrane.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve using an appropriate analytical method (HPLC with UV detection is preferred for its specificity and sensitivity).

-

Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, comparative table.

Table 1: Solubility of this compound at 25 °C (Template)

| Solvent Class | Solvent | Polarity Index | H-Bonding | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | [Experimental Data] | [Calculated Data] | Clear, colorless solution |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | [Experimental Data] | [Calculated Data] | Clear, colorless solution | |

| Acetonitrile | 5.8 | Weak Acceptor | [Experimental Data] | [Calculated Data] | ||

| Acetone | 5.1 | Acceptor | [Experimental Data] | [Calculated Data] | ||

| Polar Protic | Methanol | 5.1 | Donor/Acceptor | [Experimental Data] | [Calculated Data] | |

| Ethanol | 4.3 | Donor/Acceptor | [Experimental Data] | [Calculated Data] | ||

| Nonpolar | Dichloromethane (DCM) | 3.1 | None | [Experimental Data] | [Calculated Data] | |

| Toluene | 2.4 | None | [Experimental Data] | [Calculated Data] | Insoluble/Slightly Soluble | |

| Hexane | 0.1 | None | [Experimental Data] | [Calculated Data] | Insoluble |

Interpretation: The results from this table will provide a clear empirical basis for solvent selection. For instance, high solubility in DMSO and DMF would confirm them as excellent choices for preparing concentrated stock solutions for screening assays. Moderate solubility in ethanol might suggest it as a potential solvent for crystallization, where slight cooling could induce precipitation of the pure compound.

Conclusion and Strategic Application

A systematic determination of the solubility of this compound is a foundational step for any research involving this compound. By employing a robust methodology like the shake-flask method, researchers can obtain reliable, quantitative data that directly informs critical decisions in synthesis, purification, and formulation. This guide provides the theoretical context and a detailed, validated protocol to empower scientists to generate this crucial data, thereby accelerating the pace of discovery and development.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ucd.ie [ucd.ie]

- 4. Solubility and its Importance.pptx [slideshare.net]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Indole - Wikipedia [en.wikipedia.org]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. quora.com [quora.com]

A Technical Guide to the Crystal Structure of Substituted Ethyl Bromoindole Carboxylates: Principles, Analysis, and Pharmaceutical Implications

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic placement of substituents, such as bromine atoms and ethyl carboxylate groups, profoundly influences the molecule's physicochemical properties, including solubility, stability, and bioavailability—all of which are critically dependent on the solid-state architecture. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the crystal structure of substituted ethyl bromoindole carboxylates. We will delve into the fundamental principles of single-crystal X-ray diffraction (SC-XRD), present a detailed experimental workflow for structure determination, analyze the intricate network of intermolecular interactions that govern crystal packing, and discuss the vital link between crystal structure and a compound's pharmaceutical viability.

The Significance of Substituted Indoles in Medicinal Chemistry

The indole ring system is often described as a "privileged scaffold" because of its ability to bind to a wide range of biological targets with high affinity.[1][2] This versatility has led to the development of indole-based drugs for treating a spectrum of diseases, from cancer to neurological disorders.[1][3] The introduction of specific substituents onto the indole core is a key strategy in drug design to modulate biological activity and optimize pharmacokinetic profiles.

-

Bromo Substituents: The inclusion of a bromine atom can enhance a molecule's binding affinity through halogen bonding, a highly directional non-covalent interaction.[4][5][6] It can also improve metabolic stability and membrane permeability.

-

Ethyl Carboxylate Group: This ester group frequently serves as a hydrogen bond acceptor and can be crucial for molecular recognition at the active site of a target protein. Its presence also impacts solubility and crystallinity.

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. The crystal structure dictates the material's properties and is a critical component of intellectual property in pharmaceutical development.[7][8] Polymorphism, the ability of a compound to exist in multiple crystal forms, can have dramatic consequences, as different polymorphs may exhibit distinct solubility and stability profiles, potentially impacting a drug's efficacy and safety.[9][10][11]

Fundamentals of Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.[12] The technique relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms arranged in a regular, repeating lattice. The resulting diffraction pattern of constructive interference provides the raw data needed to solve the crystal structure.

SC-XRD analysis yields fundamental crystallographic parameters, including:

-

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.

-

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

-

Atomic Coordinates: The precise (x, y, z) position of every atom, which allows for the calculation of bond lengths, bond angles, and torsion angles.

This detailed structural information is unattainable by other analytical techniques and is essential for a comprehensive understanding of the molecule's solid-state behavior.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data. The general workflow is outlined below.

Detailed Experimental Protocol

-

Crystal Growth (The Art of Crystallization):

-

Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.03-0.3 mm in size, free of cracks and defects.[12][13] Slow crystal growth is paramount to achieving the necessary order.[13]

-

Methodology:

-

Dissolve the purified ethyl bromoindole carboxylate derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane).

-

Employ a slow crystallization technique. Slow evaporation is often effective: cover the vial with parafilm and puncture it with a few small holes to allow the solvent to evaporate over several days.[13]

-

Alternatively, vapor diffusion (placing the solution vial inside a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble) or slow cooling of a saturated solution can be used.

-

Harvest the best-looking crystals—those that are transparent and have well-defined faces—using a micromanipulator loop.[13]

-

-

-

Crystal Mounting and Data Collection:

-

Rationale: The selected crystal must be mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

-

Methodology:

-

Coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation upon cooling.

-

Mount the crystal on a specialized loop (e.g., a MiTeGen MicroMount™).

-

Place the mounted crystal onto the goniometer head of the single-crystal X-ray diffractometer.

-

Cool the crystal under a stream of cold nitrogen gas.

-

Perform an initial set of diffraction frames to determine the unit cell and assess crystal quality.

-

Execute a full data collection strategy, rotating the crystal and collecting thousands of diffraction images to measure the intensities of as many unique reflections as possible.[12]

-

-

-

Structure Solution and Refinement:

-

Rationale: The collected diffraction intensities are used to generate an initial electron density map, from which an initial model of the molecular structure is built. This model is then refined against the experimental data to achieve the best possible fit.

-

Methodology:

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

-

Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXT) to solve the "phase problem" and generate an initial structural model.

-

Structure Refinement: Iteratively refine the atomic positions, and their anisotropic displacement parameters against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process minimizes the difference between the observed and calculated structure factors.

-

Validation: Assess the quality of the final model using metrics such as the R1 factor (agreement factor) and Goodness-of-Fit (GooF). Check for any remaining peaks in the difference Fourier map, which could indicate disorder or missing atoms.

-

-

Workflow Visualization

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Analysis of Substituted Ethyl Bromoindole Carboxylate Crystal Structures

The crystal packing of substituted ethyl bromoindole carboxylates is dictated by a delicate balance of intermolecular forces. The indole N-H group is a potent hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate is an excellent acceptor. The bromine atom can act as a halogen bond donor.[14]

A common structural motif observed in these compounds is the formation of hydrogen-bonded dimers or chains. For example, in many indole-2-carboxylate structures, molecules form centrosymmetric dimers via a pair of N—H···O hydrogen bonds, creating a robust R²₂(10) graph-set motif.[15]

These primary hydrogen-bonded structures are then arranged into a three-dimensional lattice through weaker interactions, such as:

-

π–π Stacking: Interactions between the aromatic indole rings.[15][16]

-

C—H···O and C—H···π Interactions: Weaker hydrogen bonds that play a significant role in stabilizing the overall packing.[16]

-

Halogen Bonds (e.g., C—Br···O, C—Br···π): The electrophilic region on the bromine atom (the σ-hole) can interact favorably with nucleophilic atoms (like oxygen) or π-systems.[6][14][17]

The specific position of the bromo substituent (e.g., C4, C5, C6) significantly influences which of these secondary interactions predominate, leading to different packing arrangements and potentially different polymorphs.

Tabulated Crystallographic Data

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic crystal structures and is an essential resource for this type of analysis.[18][19][20][21] Below is a representative table summarizing hypothetical data for different isomers to illustrate how crystallographic parameters are presented.

| Compound ID | Formula | Bromine Pos. | Space Group | Z | Key Intermolecular Interaction(s) | CSD Refcode |

| 1 | C₁₁H₁₀BrNO₂ | 5-Bromo | P2₁/c | 4 | N—H···O (Dimer), C—H···O, π–π stacking | EXAMPLE1 |

| 2 | C₁₁H₁₀BrNO₂ | 4-Bromo | P-1 | 2 | N—H···O (Dimer), C—Br···O (Halogen Bond) | EXAMPLE2 |

| 3 | C₁₁H₁₀BrNO₂ | 6-Bromo | P2₁2₁2₁ | 4 | N—H···O (Chain), C—H···π | EXAMPLE3 |

| 4 | C₁₁H₁₀BrNO₂ | 7-Bromo | C2/c | 8 | N—H···O (Dimer), Br···Br interactions | EXAMPLE4 |

| Z = Number of molecules in the unit cell. |

Visualization of Intermolecular Interactions

Caption: Key intermolecular interactions forming a supramolecular dimer.

Structure-Property Relationships: Pharmaceutical Implications

The detailed knowledge gleaned from a crystal structure is not merely academic; it directly informs drug development.

-

Solubility and Dissolution Rate: The strength of the crystal lattice, dictated by the energy of the intermolecular interactions, determines how easily a compound dissolves. Strongly hydrogen-bonded networks generally lead to lower solubility. Identifying a polymorph with a weaker lattice can be a key strategy for improving the bioavailability of poorly soluble drugs.[9][10]

-

Stability: The most thermodynamically stable polymorph is typically desired for a final drug formulation to prevent transformations during manufacturing or storage, which could alter the drug's performance.[7][10] The infamous case of the HIV drug Ritonavir, where an unexpected and less soluble polymorph appeared on the market, underscores the critical importance of comprehensive polymorphic screening.[9]

-

Manufacturability: Crystal morphology (e.g., needles vs. prisms), which is an expression of the underlying crystal structure, affects bulk properties like powder flow and compaction. These are critical parameters for tablet manufacturing.[9][10]

-

Intellectual Property: Different polymorphic forms of an active pharmaceutical ingredient (API) can be patented separately.[7][8] A thorough understanding of the solid-state landscape of a new drug candidate is therefore essential for a robust patent strategy.

Conclusion and Future Outlook

The crystal structure of a substituted ethyl bromoindole carboxylate is a rich source of information that provides a definitive map of its molecular conformation and the complex web of intermolecular forces that govern its assembly in the solid state. This guide has outlined the essential experimental and analytical framework for determining and interpreting these structures. As drug development continues to rely on rational design, the ability to predict and control crystal packing through techniques like crystal engineering will become increasingly vital. The strategic use of strong hydrogen bonds and directional halogen bonds offers a powerful toolkit for designing APIs with optimized solid-state properties, ultimately leading to safer and more effective medicines.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polymorphism – All About Drugs [allfordrugs.com]

- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 9. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. mdpi.com [mdpi.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 14. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Weak interactions in the crystal structures of two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Halogen bonding: a powerful tool for constructing supramolecular co-crystalline materials | EurekAlert! [eurekalert.org]

- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 19. lib.umassd.edu [lib.umassd.edu]

- 20. Cambridge Structural Database (CSD) | USC Libraries [libraries.usc.edu]

- 21. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 5-bromo-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1H-indole-7-carboxylate is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indole core is a common motif in a wide array of biologically active compounds.[1][2] The stability and purity of this reagent are paramount to ensure the reliability and reproducibility of synthetic protocols and the quality of downstream products. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

| Property | Value | Source |

| CAS Number | 1065181-58-9 | [3][4][5] |

| Molecular Formula | C11H10BrNO2 | [5] |

| Molecular Weight | 268.11 g/mol | [5] |

| Appearance | Solid | [6] |

| Purity | >95% | [6] |

Factors Influencing the Stability of Indole Derivatives

The indole nucleus, while aromatic, possesses inherent reactivity that can lead to degradation under certain conditions. The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, while the N-H proton can be abstracted under basic conditions.[7]

Key Degradation Pathways for Indole Compounds:

-

Oxidation: The indole ring is prone to oxidation, especially at the C2 and C3 positions, which can result in the formation of oxindole derivatives.[7] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. While most indoles are relatively stable in air, some derivatives, like 2-methylindoles, are known to auto-oxidize readily.[1]

-

Acid-Catalyzed Degradation: In strongly acidic conditions, the indole ring can be protonated, primarily at the C3 position.[7] This can lead to polymerization or other acid-catalyzed decomposition reactions.

-

Base-Catalyzed Degradation: The ester group of this compound is susceptible to hydrolysis under basic conditions, which would yield the corresponding carboxylic acid.[7]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of indole-containing molecules.[8]

Recommended Storage and Handling Conditions

Based on the general stability of indole derivatives and supplier recommendations for similar compounds, the following storage and handling procedures are advised for this compound to ensure its long-term integrity.

Storage Conditions:

To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[7]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C is recommended for a similar compound, Ethyl 5-bromoindole-2-carboxylate.[9] Room temperature storage in a dry place is suggested for another related molecule, Methyl 5-bromo-1H-indazole-7-carboxylate.[10] For optimal stability, refrigeration (2-8°C) is the most prudent approach. | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[7] | Minimizes oxidative degradation. |

| Light | Protect from light by using amber vials or storing in a dark location.[7] | Prevents photodegradation. |

| Moisture | Keep in a tightly sealed container in a dry place.[10] | Prevents hydrolysis of the ester functionality. |

Handling:

-

When not in use, ensure the container is tightly sealed to prevent exposure to air and moisture.

-

For weighing and transferring, it is advisable to work in a controlled environment, such as a glove box with an inert atmosphere, to minimize exposure to oxygen and humidity.

-

Avoid contact with strong oxidizing agents and strong bases.

Experimental Assessment of Stability: Forced Degradation Studies

To rigorously evaluate the stability of this compound, forced degradation studies are essential.[11][12][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12][13]

Forced Degradation Workflow:

Caption: Workflow for forced degradation studies.

Detailed Protocol for Forced Degradation Studies:

-